
6-Cyclopropyl-2,5-dimethyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-2,5-dimethyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiazole core with cyclopropyl and dimethyl substituents, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including 6-Cyclopropyl-2,5-dimethyl-1,3-benzothiazole, can be achieved through various methods. Common synthetic routes include:
Diazo-coupling: This involves the reaction of diazonium salts with thiols or thioamides.
Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base.
Biginelli Reaction: A multi-component reaction involving aldehydes, urea, and β-keto esters.
Microwave Irradiation: This technique accelerates the reaction process and can be used for the synthesis of benzothiazole derivatives.
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropyl-2,5-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as Dess-Martin periodinane (DMP) and potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
6-Cyclopropyl-2,5-dimethyl-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2,5-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzothiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
2,5-Dimethylbenzothiazole: Lacks the cyclopropyl group but shares the dimethyl substitution.
6-Cyclopropylbenzothiazole: Lacks the dimethyl substitution but shares the cyclopropyl group.
2-Methyl-6-cyclopropylbenzothiazole: Shares both the cyclopropyl and one of the methyl groups.
Uniqueness: 6-Cyclopropyl-2,5-dimethyl-1,3-benzothiazole is unique due to the presence of both cyclopropyl and dimethyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications .
Properties
Molecular Formula |
C12H13NS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
6-cyclopropyl-2,5-dimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C12H13NS/c1-7-5-11-12(14-8(2)13-11)6-10(7)9-3-4-9/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
UWACNWNTXQWMGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C3CC3)SC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


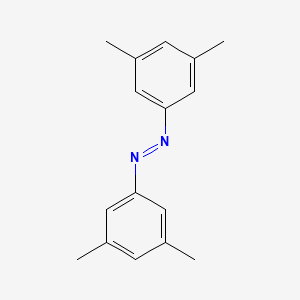
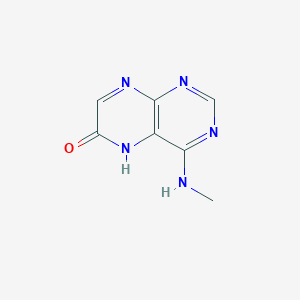
![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)
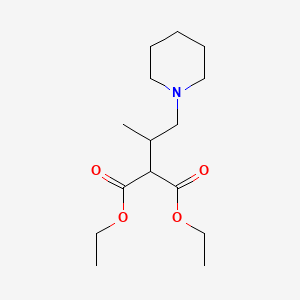



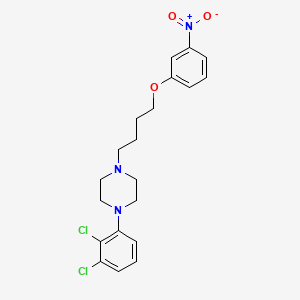
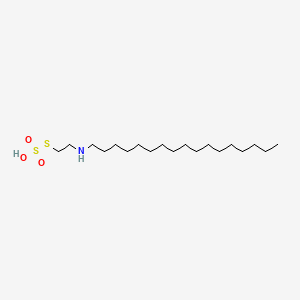


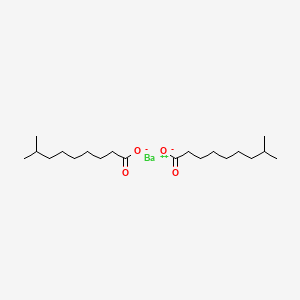
![6-Iodo-benzo[d][1,3]oxazin-4-one](/img/structure/B13790036.png)

